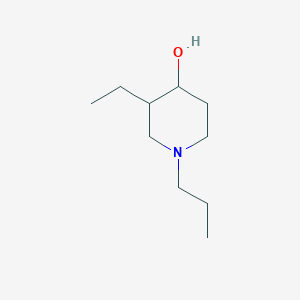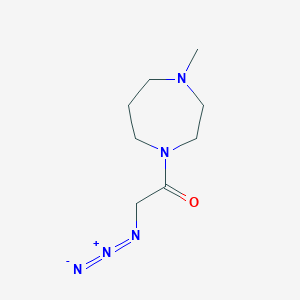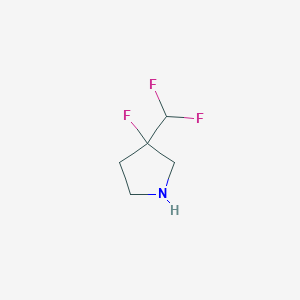
3-Ethyl-1-propylpiperidin-4-ol
Overview
Description
“3-Ethyl-1-propylpiperidin-4-ol” is a chemical compound. It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H21NO. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 171.28 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Acyclic Analogues as Inhibitors
3-Ethyl-1-propylpiperidin-4-ol analogues have been synthesized and evaluated for their potential as acyclic mimics of vesicular acetylcholine transport inhibitors. These analogues, specifically those containing the 4-phenylpiperidyl fragment, have shown potent inhibitory effects on vesicular acetylcholine storage. The activity of these compounds is influenced by the substitution patterns on the aryl groups and exhibits enantioselectivity, similar to the parent compound vesamicol. This suggests a defined receptor site topology and selective biological activity in inhibiting acetylcholine transport (Efange et al., 1991).
Synthesis of Bis(pyrazol-5-ols)
This compound-related compounds have been involved in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) via a one-pot, multi-component reaction. The reaction employs a tandem Knoevenagel-Michael reaction of phenylhydrazine, ethyl acetoacetate, and aldehydes, with silica-bonded N-propylpiperazine sulfamic acid acting as a recyclable solid acid catalyst. This synthesis demonstrates the compound's utility in multi-component chemical reactions, contributing to the field of organic synthesis and potentially expanding the scope of pharmaceutical and chemical research (Shekoofeh & Khodabakhsh, 2012).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research has shown that analogues of this compound, specifically 1-(aralkylamino)-3-(aryloxy)propan-2-ols, have been synthesized and evaluated for their cardioselectivity as beta-adrenoceptor blocking agents. The binding affinity of these compounds to receptors in rat ventricular muscle and lung membrane suggests varying modes of binding, dependent on the structural components of the compounds. These findings offer insights into the structural requirements for cardioselectivity in beta-blockers, which could inform the development of new therapeutic agents (Rzeszotarski et al., 1983).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals , suggesting a promising future for the development and application of piperidine derivatives like “3-Ethyl-1-propylpiperidin-4-ol”.
properties
IUPAC Name |
3-ethyl-1-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-6-11-7-5-10(12)9(4-2)8-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJVSOSXKJKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C(C1)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)





![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)





